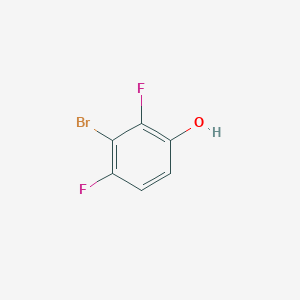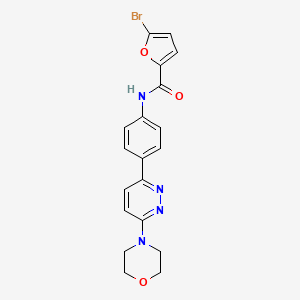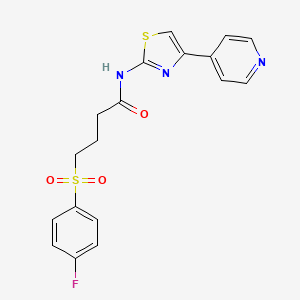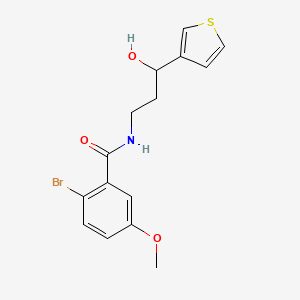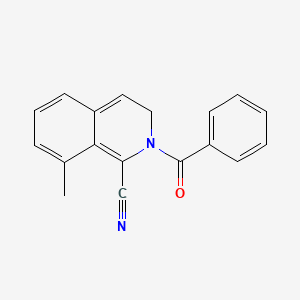
Acide 1-(1-aminocyclobutyl)cyclobutane-1-carboxylique ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of cyclobutanecarboxylic acid and is known for its unique structural properties, which include a cyclobutane ring with an amino group and a carboxylic acid group
Applications De Recherche Scientifique
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Industry: Used in the synthesis of other chemical compounds and intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride typically involves the following steps:
Cyclobutanone Reaction: Cyclobutanone is reacted with ammonium formate under heated conditions to produce 1-aminocyclobutanecarboxylic acid ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to yield 1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Produces oxides of the amino group.
Reduction: Produces alcohol derivatives.
Substitution: Produces substituted amino derivatives.
Mécanisme D'action
The compound acts as an NMDA receptor antagonist at the glycine site. It mimics the action of glycine, an amino acid, and binds to the NMDA receptor, thereby modulating signal transmission in the central nervous system . This interaction can influence various neurological processes and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclobutanecarboxylic acid: A similar compound with a cyclobutane ring and an amino group, but without the hydrochloride component.
Ethyl 1-aminocyclopropanecarboxylate hydrochloride: Another similar compound with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to its specific structural configuration, which includes both a cyclobutane ring and a hydrochloride component. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
1-(1-aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9(5-2-6-9)8(7(11)12)3-1-4-8;/h1-6,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMXNOCLDXJBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C2(CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2583033.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2583034.png)
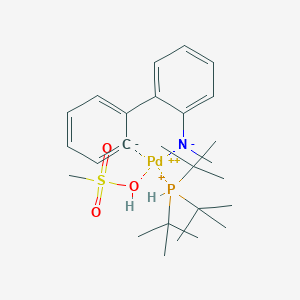
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline](/img/structure/B2583039.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2583040.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B2583041.png)
![4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2583043.png)

